2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxa-5,7-diazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-3-5(1-10-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAPYPBKKRUAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105781-96-0 | |
| Record name | 2-oxa-5,7-diazaspiro[3.4]octane-6,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Oxa 5,7 Diazaspiro 3.4 Octane 6,8 Dione and Its Analogues
Cyclization and Annulation Strategies in Spirocyclic Dione (B5365651) Synthesis
The construction of the spirocyclic dione framework, particularly the hydantoin (B18101) ring system at a spiro-center, relies on a variety of robust cyclization and annulation reactions. These methods provide the foundational chemistry for accessing the target scaffold.
Intermolecular Cyclocondensation Reactions for 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione Scaffolds
Intermolecular cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including hydantoins. The most prominent method for constructing spiro-hydantoins from cyclic ketones is the Bucherer-Bergs reaction. This multicomponent reaction involves the one-pot synthesis from a ketone, ammonium (B1175870) carbonate, and a cyanide source (e.g., potassium cyanide or sodium cyanide).
In the context of this compound, the key starting material would be oxetane-3-one. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) to form an aminonitrile. Subsequent cyclization, driven by the reaction with carbon dioxide (from ammonium carbonate), and hydrolysis steps yield the final spiro-hydantoin product. This method is valued for its operational simplicity and the use of readily available starting materials. acs.org
A related approach involves a two-step process where a cyclic ketone is first converted to an α-amino acid, which is then cyclized with an isocyanate. This allows for greater diversity in the substitution pattern of the final hydantoin ring. nih.gov
Intramolecular Dearomatizing Oxidative Cyclization Approaches
Intramolecular dearomatizing oxidative cyclization offers a sophisticated strategy for generating spirocyclic systems from planar aromatic precursors. This approach is particularly effective for synthesizing complex spiro-heterocycles where one of the rings is formed by trapping an oxidized aromatic intermediate.
For analogues of this compound, this strategy could involve a phenol (B47542) bearing a pendant urea (B33335) or protected guanidine (B92328) moiety. rsc.orgresearchgate.net The synthesis begins with the oxidation of the phenol using a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA). This oxidation generates a transient, highly electrophilic phenoxonium ion or a related species. The pendant urea nucleophile then attacks the electron-deficient aromatic ring in an intramolecular fashion, typically at the para position, leading to the formation of the spiro-center and dearomatization of the phenolic ring. researchgate.net This complexity-generating transformation yields spirocyclic dienones containing the desired dione or related functionality. rsc.org The choice of solvent, such as 2,2,2-trifluoroethanol, can be critical for promoting the reaction. researchgate.net
| Oxidant | Substrate | Resulting Scaffold | Reference |
| Phenyliodine(III) diacetate (PIDA) | Phenols with pendant ureas | Spirocyclic dienone ureas | rsc.org |
| 4-chloro-1-(diacetoxyiodo)benzene | Guanidino phenols | Spirocyclic guanidines | researchgate.net |
Multicomponent Reaction Protocols for Spiro-Heterocycles Incorporating Urea Moieties
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of spiro-heterocycles.
As mentioned previously, the Bucherer-Bergs synthesis of hydantoins is a classic example of an MCR. acs.org Another powerful MCR is the Ugi four-component reaction (U-4CR), which involves a ketone, an amine, a carboxylic acid, and an isocyanide. While not directly forming a hydantoin, the Ugi reaction can produce complex α-acylamino amides, which can be precursors for subsequent cyclization into diverse heterocyclic systems, including those incorporating urea-like moieties. researchgate.net The efficiency of MCRs can often be enhanced through the use of microwave irradiation, which can significantly reduce reaction times and improve yields. rsc.orgbohrium.com
| MCR Type | Key Reactants | Resulting Core Structure | Key Features |
| Bucherer-Bergs | Ketone, (NH₄)₂CO₃, KCN | Spiro-hydantoin | One-pot, operationally simple |
| Ugi Reaction (U-4CR) | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | High diversity, precursor for heterocycles |
| Aza-Michael Addition Cascades | Varies | Dispiropyrrolidines | Cascade protocol, forms multiple rings |
[3+2] Annulation and Cycloaddition Methodologies towards Spiro-Heterocycles
Annulation and cycloaddition reactions are powerful tools for constructing ring systems in a controlled manner. In particular, [3+2] annulation, a type of 1,3-dipolar cycloaddition, is widely used to create five-membered heterocyclic rings. This method can be applied to synthesize spiro-heterocycles by reacting a 1,3-dipole with a dipolarophile containing an exocyclic double bond at the future spiro-center.
One such strategy involves the reaction of nitrile oxides (as the 1,3-dipole), generated in situ from chloro oximes, with 5-iminohydantoins (as the dipolarophile). beilstein-journals.orgbeilstein-journals.orgnih.gov The cycloaddition occurs chemo- and regioselectively at the exocyclic C=N bond of the iminohydantoin, directly yielding a spiro-fused system where the hydantoin C5 carbon serves as the spiro-center, linking it to a newly formed 1,2,4-oxadiazoline ring. beilstein-journals.orgresearchgate.net This approach allows for the modification of an existing hydantoin core to create more complex spiro structures.
Other cycloaddition strategies, such as the [4+2] Diels-Alder reaction, have been employed to synthesize spiro-thiohydantoins by reacting 5-methylidene-thiohydantoins with various dienes like cyclopentadiene. mdpi.comnih.gov These reactions can proceed with high regio- and stereoselectivity. mdpi.com
| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Resulting Spiro-Heterocycle | Reference |
| [3+2] Cycloaddition | Nitrile Oxides | 5-Iminohydantoins | Spiro[hydantoin-1,2,4-oxadiazoline] | beilstein-journals.orgbeilstein-journals.org |
| [3+2] Annulation | Azomethine Ylides | Nitroalkenes | Pyrrolidines | chim.it |
| Formal [3+2] Annulation | Spiro-aziridine oxindoles | Allylsilanes | Spiro[pyrrolidine-3,3'-oxindoles] | acs.org |
| [4+2] Cycloaddition | Cyclopentadiene | 5-Methylidene-hydantoins | Spiro[hydantoin-norbornene] | mdpi.comnih.gov |
Stereoselective Synthesis of this compound Scaffolds
The creation of a spiro-center introduces a quaternary carbon that can be a stereocenter. Controlling the absolute stereochemistry of this center is a significant challenge and a key goal in modern organic synthesis, as the biological activity of enantiomers can differ dramatically.
Enantio- and Diastereoselective Synthetic Routes to Spirocyclic Diones
Achieving stereoselectivity in the synthesis of spirocyclic diones can be accomplished through several primary strategies, including substrate control, auxiliary control, and catalyst control. The development of catalytic asymmetric methods is particularly desirable as it allows for the generation of chiral products from achiral starting materials using only a small amount of a chiral catalyst.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. scispace.com For instance, chiral secondary amine catalysts can be used in cascade reactions to construct optically active spiro-lactams with excellent enantioselectivities (up to >99% ee). researchgate.net Similarly, chiral tertiary amine catalysts, such as those derived from cinchona alkaloids, have been successfully employed in asymmetric [3+2] spiroannulation reactions to afford chiral spiro[cyclopentadiene-pyrazolone] scaffolds with high yields and enantiocontrol (up to 98% ee). rsc.org
Another approach involves the use of chiral auxiliaries attached to one of the reactants to direct the stereochemical outcome of a cyclization reaction. rsc.org Metal-catalyzed reactions, using chiral ligands to control the stereochemistry, are also prevalent. Palladium-catalyzed enantioselective [3+2] spiro-annulation reactions have been developed to form versatile oxaspiro products with good yields and high enantiomeric excess. researchgate.net
| Method | Catalyst/Auxiliary | Substrates | Stereoselectivity | Reference |
| Organocatalysis | Chiral Secondary Amine | β-ketoamide, α,β-unsaturated aldehyde | up to >99% ee, >20:1 dr | researchgate.net |
| Organocatalysis | Chiral Tertiary Amine | Pyrazolone-derived carbonates, alkynyl ketones | up to 98% ee | rsc.org |
| Metal Catalysis | Pd₂(dba)₃ / Chiral Phosphoramidite Ligand | Cyclopropenones, cyclopentene-1,3-diones | up to 95% ee | researchgate.net |
| Auxiliary Control | C₂-symmetric cycloalkane-1,2-diols | Acyclic dione precursors | Enantio- and diastereoselective | rsc.org |
Chiral Auxiliary and Organocatalysis in Spiro Dione Formation (e.g., Bifunctional Urea Catalysis)
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds. The use of chiral auxiliaries and organocatalysis represents a powerful approach to control stereochemistry during the formation of spirocyclic structures. While specific applications of these methods to this compound are not extensively documented, the principles can be extrapolated from the synthesis of structurally related spiro-diones and heterocycles.
Bifunctional urea catalysis has emerged as a prominent strategy in asymmetric organocatalysis. These catalysts possess both a hydrogen-bond donor (the urea moiety) and a Lewis basic site (often an amine), allowing them to simultaneously activate both the nucleophile and the electrophile. This dual activation mode is highly effective in controlling the stereochemical outcome of reactions. For instance, in the synthesis of complex spiro[benzofuran-pyrrolidine]indolinedione architectures, quinine-derived urea catalysts have been employed in highly enantioselective [3 + 2] annulation reactions, achieving excellent yields and stereocontrol. rsc.org Similarly, bifunctional thiourea (B124793) catalysts have been successfully used in the Michael–Mannich cascade reactions to construct enantioenriched spirocyclic oxindoles with multiple stereogenic centers. researchgate.netrsc.org These examples highlight the potential of bifunctional urea and thiourea catalysis for the asymmetric synthesis of spiro-diones like this compound, likely through a cycloaddition or cascade reaction pathway involving a prochiral substrate.
The general mechanism for a bifunctional urea-catalyzed reaction involves the urea moiety activating an electrophile through hydrogen bonding, while the basic amine group deprotonates a pronucleophile, leading to a highly organized, chiral transition state that dictates the stereoselectivity of the product.
Table 1: Representative Results in Bifunctional Urea/Thiourea Catalyzed Asymmetric Synthesis of Spiro Compounds
| Catalyst Type | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| Quinine-derived urea | [3+2] Annulation | Spiro[benzofuran-pyrrolidine]indolinedione | up to 98 | up to 99:1 er | up to >20:1 dr |
Note: Data extracted from syntheses of analogous spirocyclic compounds.
Process Intensification Techniques in the Synthesis of this compound
Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In chemical synthesis, this involves the use of novel reactors and energy sources to enhance reaction rates and yields.
Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical transformations. researchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including spiro heterocycles and diketopiperazines. nih.govmdpi.commdpi.com For the synthesis of this compound, which involves cyclization steps, microwave heating could significantly shorten the required reaction times and improve the efficiency of the process, particularly in the formation of the dione ring. For example, microwave-assisted cyclization of ω-amido alcohols has been shown to be an efficient method for preparing 5- to 7-membered cyclic iminoethers. researchgate.net
Mechanochemistry, particularly high-speed ball milling, offers a solvent-free or low-solvent approach to chemical synthesis, which is environmentally advantageous. nih.gov HSBM utilizes mechanical energy to induce chemical reactions, often leading to faster reaction rates and access to products that are difficult to obtain through traditional solution-phase chemistry. This technique has been employed for the synthesis of N-heterocycles and spiro pyrimidine (B1678525) derivatives. nih.govjsynthchem.comjsynthchem.com The synthesis of this compound via HSBM could potentially proceed through a multicomponent reaction of the necessary precursors in a solid state, thereby reducing waste and simplifying work-up procedures. The efficiency of ball milling in promoting condensation reactions makes it a promising technique for the formation of the dione ring system. pnu.ac.ir
Continuous flow chemistry has gained significant traction in both academic and industrial settings for the synthesis of fine chemicals and active pharmaceutical ingredients. scielo.bruc.ptnih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. This technology is particularly well-suited for multistep syntheses, allowing for the telescoping of reactions without the need for intermediate isolation and purification. The synthesis of spiroindolenine and spiroindoline scaffolds has been successfully demonstrated using continuous flow protocols. rsc.org A continuous flow process for the synthesis of this compound could involve the sequential introduction of reagents into a heated and pressurized reactor system, enabling rapid and scalable production of the target molecule.
Chemical Reagents and Catalysis in the Synthesis of this compound
The choice of reagents and catalysts is paramount in directing the outcome of a chemical synthesis. For the construction of the this compound scaffold, specific cyclization agents are required.
Phosphorus trichloride (B1173362) (PCl₃) is a versatile reagent in organic synthesis, often employed as a dehydrating and cyclizing agent. While a direct PCl₃-mediated cyclization to form this compound is not prominently reported, its reactivity profile suggests potential applicability. PCl₃ is known to facilitate the cyclization of amino acids and their derivatives to form various heterocyclic systems. The mechanism typically involves the activation of carboxylic acid groups, followed by intramolecular nucleophilic attack by an amine or hydroxyl group. This type of reactivity could be harnessed for the final ring-closure step in the synthesis of the target spiro-dione from a suitable acyclic precursor containing the necessary functional groups.
Rhodium(II) Carbene Intramolecular C-H Insertion Approaches
Rhodium(II)-catalyzed decomposition of diazocarbonyl compounds to generate metal carbenes is a powerful method for C-C and C-H bond formation. caltech.edu Intramolecular C-H insertion reactions, in particular, are highly effective for the synthesis of cyclic and spirocyclic systems. rsc.orgpku.edu.cn This methodology can be strategically adapted for the synthesis of the 2-oxa-5,7-diazaspiro[3.4]octane framework.
The core principle of this approach involves designing a precursor molecule containing a diazo group and a tethered oxetane (B1205548) ring. The rhodium(II) catalyst, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), facilitates the extrusion of nitrogen gas from the diazo compound, generating a highly reactive rhodium carbene intermediate. rsc.org This intermediate then undergoes an intramolecular C-H insertion into a specific C-H bond on the oxetane ring, forming the spirocyclic junction.
A plausible precursor for this transformation would be an N-acetyldiazoacetamide derivative bearing an oxetan-3-yl group. Upon exposure to a Rh(II) catalyst, the generated carbene would insert into one of the C-H bonds at the 3-position of the oxetane ring, leading to the formation of the desired spiro-hydantoin system. The selectivity of the C-H insertion can be influenced by the choice of catalyst and the electronic and steric properties of the substrate. organic-chemistry.org Catalysts with electron-withdrawing ligands, for instance, can enhance the reactivity of the carbene and may influence the reaction pathway. pku.edu.cn
Key Features of the Rh(II) Carbene Approach:
High Efficiency: The reaction can proceed under mild conditions with high turnover numbers.
Stereocontrol: Chiral rhodium(II) catalysts can be employed to achieve enantioselective C-H insertion, which is crucial for pharmaceutical applications. nih.gov
Versatility: A wide range of donor/acceptor substituted carbenes can be used, allowing for the synthesis of various analogues. nih.gov
Interactive Data Table: Rh(II) Carbene C-H Insertion Parameters
| Parameter | Description | Examples/Conditions |
|---|---|---|
| Catalyst | Mediates the formation of the rhodium carbene intermediate. | Rh₂(OAc)₄, Rh₂(esp)₂, Rh₂(S-PTAD)₄ |
| Precursor | Molecule containing the diazo group and the oxetane moiety. | N-(oxetan-3-yl)-2-diazoacetamide derivatives |
| Solvent | Inert solvent to facilitate the reaction without competing side reactions. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Key Intermediate | The highly reactive species that undergoes C-H insertion. | Rhodium(II) carbene |
Isatin-Based Ring-Opening and Recyclization Processes
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are versatile building blocks in heterocyclic synthesis, particularly for generating spirooxindoles. rsc.orgresearchgate.net The electrophilic C3-carbonyl group of isatin is highly reactive and serves as a key handle for constructing spirocyclic systems. scilit.com A strategy involving the ring-opening of an isatin-derived intermediate followed by recyclization can be envisioned for the synthesis of this compound.
This process could begin with the synthesis of a spiro-epoxide at the C3 position of an N-substituted isatin. Such isatin spiro-epoxides can undergo nucleophilic ring-opening. nih.gov For this specific target, a nucleophile that introduces the necessary components for the oxetane ring would be required.
A conceptual pathway involves:
N-Alkylation/Arylation: The isatin nitrogen is first substituted, for example, with a protecting group or a desired functional group.
Spiro-epoxidation: Reaction at the C3-carbonyl forms a spiro-epoxide.
Ring Opening: The isatin amide bond is cleaved under basic or acidic conditions, leading to a 2-aminophenylglyoxylate (B1226916) derivative.
Recyclization: The newly revealed functional groups (e.g., an amino group and a carboxylate) can then react with a suitable three-carbon unit (like 1,3-dihalo-2-propanol or epichlorohydrin) in a sequence of reactions that first forms the hydantoin ring and then the oxetane ring, culminating in the spirocyclic product.
The versatility of isatin allows for a wide range of substituents on the aromatic ring, which would translate to a diverse library of final spiro-hydantoin compounds. researchgate.net
Dieckmann Condensation and Related Carbonyl Condensation Reactions
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a β-keto ester, and it is particularly effective for creating five- and six-membered rings. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com This classical reaction can be adapted to construct the five-membered hydantoin ring of the target spiro-compound.
The synthetic strategy would involve a precursor that already contains the spiro-oxetane core. The key starting material would be a diester tethered to the C3 position of an oxetane ring through a nitrogen atom. A plausible precursor would be an N-(oxetan-3-yl) derivative of diethyl iminodiacetate, which is then elaborated to introduce the second nitrogen atom required for the hydantoin ring.
The key Dieckmann cyclization step would proceed as follows:
Base-mediated Deprotonation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form an enolate. numberanalytics.com
Intramolecular Attack: The enolate attacks the carbonyl carbon of the second ester group.
Cyclization and Elimination: This nucleophilic acyl substitution results in the formation of the five-membered hydantoin ring, with the elimination of an alcohol (e.g., ethanol).
This approach separates the construction of the two rings, with the more strained oxetane ring being pre-formed, and the more stable hydantoin ring being assembled in the final cyclization step.
Reactivity and Derivatization Strategies for the 2 Oxa 5,7 Diazaspiro 3.4 Octane 6,8 Dione Core
Transformations Involving the Dione (B5365651) and Urea (B33335) Moieties
The hydantoin (B18101) portion of the 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione molecule, characterized by its dione and embedded urea functionalities, is a prime site for chemical modification. The two nitrogen atoms of the hydantoin ring can undergo various reactions, such as alkylation and acylation, allowing for the introduction of a wide range of substituents.
The reactivity of the urea moiety is exemplified in the synthesis of glycolurils and hydantoins from the reaction of ureas with 1,2-dicarbonyl compounds. researchgate.net This highlights the potential for the urea component of the spirocycle to participate in condensation and cyclization reactions. While specific studies on this compound are limited, the established reactivity of related hydantoin systems suggests that the dione carbonyl groups can be susceptible to nucleophilic attack, potentially leading to ring-opening or the formation of more complex fused heterocyclic systems. For instance, the standard Bucherer-Bergs synthesis of spiro hydantoins from ketones demonstrates the reactivity of the carbonyl precursor to form the hydantoin ring, a reaction that can sometimes be reversed or modified. nih.gov
Functionalization through Carbon-Heteroatom Bond Formations
The introduction of new carbon-heteroatom bonds is a powerful strategy for elaborating the this compound core. This can be achieved through functionalization of the nitrogen atoms within the hydantoin ring.
Nitrogen-Centered Functionalization of Spirohydantoins
The nitrogen atoms of the hydantoin ring in spirohydantoins are nucleophilic and can readily participate in reactions to form new carbon-nitrogen bonds. N-alkylation and N-arylation are common transformations that allow for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the molecule. These reactions typically proceed under basic conditions to deprotonate the N-H bond, followed by reaction with an appropriate electrophile.
While specific examples for this compound are not extensively documented, the general reactivity of hydantoins supports the feasibility of such transformations. For instance, the synthesis of various spiro hydantoin derivatives often involves the modification of the nitrogen atoms to build molecular complexity. nih.gov
Copper-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Reactions
Modern synthetic methodologies, such as copper-catalyzed C-N cross-coupling reactions, offer a versatile approach for the N-functionalization of heterocyclic compounds. These reactions, often employing ligands to facilitate the catalytic cycle, can form C-N bonds with a broad range of coupling partners, including aryl, heteroaryl, and vinyl halides or pseudohalides.
Although direct application to this compound is not reported, the principles of these reactions are widely applicable to N-heterocycles. The development of oxalohydrazide ligands, for example, has enabled highly efficient copper-catalyzed C-O coupling reactions with high turnover numbers, and similar advancements are continually being made in C-N coupling methodologies. researchgate.net The hydantoin nitrogen atoms in the spiro-oxetane core represent potential sites for such catalytic C-N bond formations, which would provide a powerful tool for derivatization.
Ring Expansion and Contraction Reactions of the Spiro System
The strained nature of the four-membered oxetane (B1205548) ring makes the spiro system a candidate for ring expansion and contraction reactions, leading to novel heterocyclic scaffolds.
Ring expansion of oxetanes to larger rings, such as tetrahydrofurans or dihydropyrans, can be achieved under various catalytic conditions. researchgate.net For instance, the copper-catalyzed ring expansion of vinyl oxetanes to 3,6-dihydro-2H-pyrans has been reported. researchgate.net Such transformations on the this compound core could lead to novel spiro systems containing five- or six-membered oxygen-containing rings.
Conversely, ring contraction reactions, while less common for oxetanes, are known for other cyclic systems and are often driven by the formation of a more stable carbocation intermediate. acs.org The specific substitution pattern and the presence of the adjacent spiro-hydantoin could potentially influence the outcome of such rearrangements. For example, acid-induced rearrangements of vicinal diols in cyclic systems can lead to ring contraction through a pinacol-type rearrangement. While not a direct analogue, this illustrates a potential pathway for skeletal reorganization.
Computational and Theoretical Investigations on 2 Oxa 5,7 Diazaspiro 3.4 Octane 6,8 Dione and Its Molecular Framework
Electronic Structure Investigations via Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, would be employed to investigate the electronic structure of 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione. These calculations would provide insights into the molecule's stability, reactivity, and various molecular properties.
Key aspects to be investigated would include the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. The electrostatic potential map would reveal the electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Value |
|---|---|
| Energy of HOMO | To be determined |
| Energy of LUMO | To be determined |
| HOMO-LUMO Gap | To be determined |
| Dipole Moment | To be determined |
This table illustrates the type of data that would be generated from such a study and is not based on published research.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling could be used to elucidate the mechanisms of reactions involving this compound. This would involve identifying the reactants, products, intermediates, and transition states for a given chemical transformation. By calculating the energies of these species, a reaction energy profile can be constructed, providing valuable information about the reaction's feasibility and kinetics.
For instance, the hydrolysis of the imide functional groups in the hydantoin (B18101) ring or the ring-opening of the strained oxetane (B1205548) ring could be investigated. Transition state theory would be used to calculate the activation energies, which are essential for predicting reaction rates.
Prediction of Spectroscopic Parameters and Molecular Properties
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For this compound, these predictions would be invaluable given the lack of experimental data.
Calculations could predict the infrared (IR) vibrational frequencies and intensities, which correspond to the vibrational modes of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms could also be calculated, providing a theoretical spectrum that could be compared with experimental data if the compound were to be synthesized. Furthermore, other molecular properties such as polarizability and hyperpolarizability could be computed to understand its response to external electric fields.
Table 3: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies for C=O, N-H, C-O-C stretches |
| ¹H NMR Spectroscopy | Chemical shifts for protons on the oxetane and hydantoin rings |
| ¹³C NMR Spectroscopy | Chemical shifts for carbon atoms in the spirocyclic framework |
This table is for illustrative purposes and does not represent actual measured or calculated data.
Applications of 2 Oxa 5,7 Diazaspiro 3.4 Octane 6,8 Dione As a Versatile Synthetic Intermediate
Role as a Precursor in Complex Organic Molecule Synthesis
The structural rigidity and inherent functionality of 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione make it an ideal starting point for the synthesis of more elaborate organic molecules. The presence of reactive sites within its framework allows for a variety of chemical transformations, enabling chemists to introduce additional complexity and functionality. This spirocyclic compound serves as a compact and versatile module, particularly in the assembly of novel azaspiro[3.4]octane derivatives, which are of significant interest in the development of new therapeutic agents.
Development of Spirocyclic Compound Libraries for Chemical Space Exploration
The creation of diverse compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of potential drug candidates. This compound is a valuable building block for the generation of spirocyclic compound libraries. Its rigid scaffold provides a well-defined three-dimensional starting point, and by systematically modifying its structure, chemists can generate a vast array of analogues. nih.gov This exploration of chemical space is crucial for identifying molecules with desired biological activities and for understanding structure-activity relationships. The novelty and rigidity of such spirocyclic scaffolds make them ideal for creating libraries of products with unique three-dimensional characteristics. nih.gov
Utilization of Conformationally Restricted Scaffolds in Molecular Design
The conformationally restricted nature of the this compound scaffold is a key attribute in rational molecular design. A rigid molecular framework reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and selectivity. The predictable spatial arrangement of substituents on this spirocyclic core allows for the precise positioning of pharmacophoric features, facilitating the design of molecules that can effectively interact with specific protein binding sites. The inherent three-dimensionality of spirocyclic scaffolds is a significant advantage in modulating the physicochemical properties of molecules.
Emerging Research Perspectives on 2 Oxa 5,7 Diazaspiro 3.4 Octane 6,8 Dione Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of spirohydantoins has traditionally been dominated by established methods, but modern chemistry is driving the development of more efficient, sustainable, and novel routes applicable to structures like 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione.
Classical and Plausible Synthetic Approaches A primary and highly plausible method for the synthesis of this compound is the Bucherer-Bergs reaction . This multicomponent reaction involves the condensation of a ketone with potassium cyanide and ammonium (B1175870) carbonate to form a hydantoin (B18101). alfa-chemistry.comwikipedia.org In this specific case, the starting ketone would be oxetan-3-one. The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia (B1221849) and subsequent cyclization with carbon dioxide (derived from ammonium carbonate) to yield the final spirohydantoin product. alfa-chemistry.commdpi.com This method is known for its operational simplicity and the availability of inexpensive starting materials. encyclopedia.pub
Table 1: Plausible Bucherer-Bergs Reaction for this compound
| Starting Material | Reagents | Product | Reaction Type |
|---|
Novel and Sustainable Methodologies Beyond classical methods, research into more sustainable and innovative synthetic strategies is growing.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. A semi-continuous flow process for producing hydantoins from commercially available amines has been described, utilizing consecutive gas-liquid transformations. mdpi.com Adapting such a system for the synthesis of this compound could lead to a more efficient and scalable process.
Photochemical Reactions: The Paternò–Büchi reaction , a [2+2] photocycloaddition between a carbonyl group and an alkene, is a powerful method for constructing oxetane (B1205548) rings. rsc.org While this would be a non-obvious route to the target compound, exploring photochemical strategies could unveil entirely new synthetic pathways to spiro-oxetane scaffolds.
1,3-Dipolar Cycloadditions: These reactions are highly efficient for constructing five-membered heterocyclic rings. Recent research has shown the synthesis of novel spiro-hydantoin compounds through the 1,3-dipolar cycloaddition of nitrile oxides to the C=N bond of 5-iminohydantoins. beilstein-journals.orgbeilstein-journals.org Exploring similar cycloaddition strategies could provide alternative routes to complex diazaspiro systems.
Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Insights
While detailed experimental data for this compound is not extensively published, its structure can be unequivocally determined using a combination of modern spectroscopic techniques and computational modeling.
Spectroscopic Characterization The characterization of this compound would rely on a suite of standard analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the signals for the two sets of methylene (B1212753) protons (CH₂) in the oxetane ring and the N-H protons of the hydantoin. ¹³C NMR would be crucial for identifying the spiro-carbon, the two carbonyl carbons of the hydantoin, and the methylene carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the hydantoin ring and the C-O-C stretching of the oxetane ether linkage.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₅H₆N₂O₃).
Computational Approaches Computational chemistry provides deep insights into the molecule's structure, properties, and stability.
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized 3D geometry, bond lengths, bond angles, and vibrational frequencies (to compare with experimental IR spectra).
Molecular Dynamics (MD): MD simulations can explore the conformational landscape of the molecule and its interactions with solvents or biological macromolecules.
Predicted Properties: Public databases like PubChem provide computationally predicted data. For this compound, these predictions offer initial physicochemical insights. uni.lu
Table 2: Predicted Physicochemical and Spectroscopic Data for this compound
| Property | Predicted Value | Method/Source |
|---|---|---|
| Molecular Formula | C₅H₆N₂O₃ | - |
| Molecular Weight | 142.11 g/mol | - |
| XlogP | -1.6 | PubChem uni.lu |
| Predicted CCS ([M+H]⁺) | 121.5 Ų | CCSbase / PubChem uni.lu |
Exploration of Unconventional Reactivity and Transformation Pathways
The unique structure of this compound, featuring a strained four-membered oxetane ring fused to a hydantoin, suggests potential for unconventional reactivity.
Ring-Opening of the Oxetane Moiety: The oxetane ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions. This reactivity could be exploited to transform the spirocyclic scaffold into novel, more complex structures. For example, reaction with various nucleophiles under acidic or basic conditions could lead to functionalized hydantoin derivatives that are not accessible through direct synthesis. The incorporation of an oxetane is known to influence properties like aqueous solubility and metabolic stability. nih.gov
Reactivity of the Hydantoin Ring: The hydantoin moiety possesses two N-H protons which can be deprotonated and subsequently alkylated or acylated. This allows for the diversification of the core scaffold, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Tandem Reactions: A particularly interesting avenue for exploration would be tandem reactions that involve both the oxetane and hydantoin rings simultaneously. For instance, a carefully chosen reagent might initiate a ring-opening of the oxetane, which is then followed by an intramolecular reaction with one of the hydantoin nitrogens to form a new bicyclic or polycyclic system.
Integration with Automation and Artificial Intelligence in Chemical Synthesis Design
The design and optimization of synthetic routes for novel molecules like this compound can be significantly accelerated through the use of automation and artificial intelligence (AI).
AI-Powered Retrosynthesis Computer-Aided Synthesis Planning (CASP) tools, driven by AI, are revolutionizing how chemists design synthetic pathways. nih.gov
Retrosynthesis Prediction: AI platforms can analyze the structure of this compound and propose multiple viable synthetic routes by disconnecting the molecule into simpler, commercially available precursors. chemcopilot.comarxiv.org These tools are trained on vast databases of chemical reactions and can suggest both classical and novel disconnections that a human chemist might overlook. arxiv.orgnih.gov
Reaction Condition Optimization: Beyond just proposing routes, AI algorithms can predict optimal reaction conditions (e.g., solvent, temperature, catalyst) by learning from experimental data, thereby reducing the number of experiments needed for optimization.
Automated Synthesis Platforms The integration of AI with robotic systems enables the concept of "self-driving laboratories" for autonomous chemical synthesis.
High-Throughput Experimentation: Automated platforms can perform hundreds of reactions in parallel, rapidly screening different conditions for the synthesis of the target molecule. This is particularly useful for optimizing challenging steps in a synthetic sequence.
Autonomous Discovery: Advanced systems, like 'RoboChem', combine AI-driven decision-making with automated reactors and real-time analysis (e.g., via NMR). youtube.com Such a platform could autonomously find the optimal conditions for the Bucherer-Bergs reaction with oxetan-3-one, maximizing yield and minimizing waste without human intervention. The development of modular, automated flow synthesis systems further enhances the ability to produce spirocyclic libraries efficiently. nih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Oxetan-3-one |
| Potassium Cyanide |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via condensation reactions involving 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines or phenolic derivatives under reflux conditions. Key intermediates are characterized using:
- Melting Point Analysis : To assess purity.
- Elemental Analysis : For empirical formula confirmation.
- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- UV-Vis Spectroscopy : To monitor conjugation or electronic transitions.
Post-synthesis, purification via recrystallization or column chromatography is recommended .
Q. What are the critical steps for ensuring structural fidelity during synthesis?
- Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC to track reaction progress.
- Intermediate Isolation : Employ fractional crystallization to separate diastereomers or byproducts.
- Cross-Validation : Compare spectroscopic data (e.g., H/C NMR) with computational predictions (DFT) for spirocyclic systems.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields of this compound?
- Methodological Answer :
- Variable Selection : Prioritize factors like temperature, solvent polarity, and catalyst loading.
- Design Matrix : Use a 2 factorial design to screen interactions. Example setup:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temp. | 60°C | 100°C |
| Solvent | Toluene | DMF |
| Catalyst | 5 mol% | 15 mol% |
- Response Analysis : Apply ANOVA to identify significant factors. For instance, solvent polarity may dominate yield variance.
- Validation : Confirm optimal conditions with triplicate runs .
Q. What computational approaches predict the reactivity of spirocyclic analogs in nucleophilic environments?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMSO vs. THF).
- Machine Learning (ML) : Train models on existing spirocyclic reaction datasets to predict regioselectivity.
- Software Tools : COMSOL Multiphysics for reaction kinetics modeling or Gaussian for orbital energy calculations .
Q. How to address contradictory spectroscopic data in derivatives of this compound?
- Methodological Answer :
- Hypothesis Testing : Determine if contradictions arise from tautomerism, polymorphism, or residual solvents.
- Advanced Techniques :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals or confirm spatial proximities.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion consistency.
- Thermogravimetric Analysis (TGA) : Detect solvent retention in crystals.
- Collaborative Analysis : Cross-reference with computational IR/NMR simulations (e.g., ACD/Labs) .
Q. What strategies enable the design of combinatorial libraries based on the spirocyclic core?
- Methodological Answer :
- Core Modification : Introduce substituents at positions 5 and 7 (e.g., aryl, alkyl groups) to diversify pharmacophores.
- Parallel Synthesis : Use automated reactors to vary reagents (e.g., amines, aldehydes) systematically.
- Screening Workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | Ugi Reaction | Generate imino-spiro derivatives |
| 2 | High-Throughput HPLC | Assess purity |
| 3 | Biological Assays | Test activity against target enzymes |
- Data Mining : Apply cheminformatics tools (e.g., KNIME) to correlate structural features with activity .
Tables for Key Data
Table 1 : Comparative Reaction Conditions from Literature
| Reaction Component | Condition Range | Optimal Value (From Factorial Design) |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | Toluene, DMF, THF | THF (Dielectric Constant ~7.5) |
| Catalyst (e.g., Pd(OAc)₂) | 5–15 mol% | 10 mol% |
| Reaction Time | 6–24 hrs | 12 hrs |
| Source: Adapted from |
Table 2 : Computational Parameters for Reactivity Prediction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
